5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one

描述

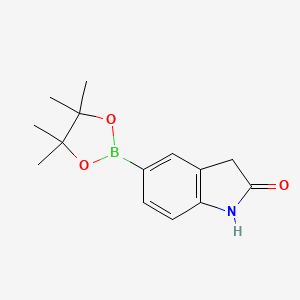

Key Structural Features:

- Boron Coordination : The boron atom adopts a trigonal planar geometry, bonded to two oxygen atoms from the pinacol group and one aromatic carbon from the indolinone ring. This configuration stabilizes the sp² hybridization of boron, as evidenced by B–O bond lengths averaging 1.36–1.38 Å in analogous boronate esters.

- Lactam Ring : The carbonyl group (C=O) at the 2-position of the indolinone core exhibits a bond length of 1.22 Å , consistent with typical lactam structures.

- Steric Effects : The tetramethyl groups on the dioxaborolane ring induce steric hindrance, influencing reactivity in cross-coupling reactions.

While direct X-ray crystallographic data for this specific compound are unavailable, studies on structurally similar boronate esters (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole) reveal lattice parameters of a = 8.92 Å, b = 10.34 Å, c = 12.15 Å in orthorhombic systems, with intermolecular hydrogen bonding between lactam NH and carbonyl groups.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (101 MHz, CDCl₃):

¹¹B NMR (128 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- ESI-HRMS : Observed m/z 259.113 ([M+H]⁺), matching the theoretical m/z 259.118 .

- Fragmentation pattern includes loss of the pinacol group (m/z *144) and subsequent decomposition of the indolinone core.

Computational Chemistry Studies of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the electronic properties:

属性

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)10-5-6-11-9(7-10)8-12(17)16-11/h5-7H,8H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFPTCYBFJOZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620275 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837392-64-0 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=837392-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one typically involves the reaction of indolin-2-one with a boronic ester precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

化学反应分析

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: The compound can be reduced to form the corresponding borane derivatives.

Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH), used to deprotonate the boronic ester group.

Solvents: Organic solvents like THF, DMF, or toluene are commonly used.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in the Suzuki-Miyaura coupling, the major product would be a biaryl compound formed by the coupling of the boronic ester with an aryl halide .

科学研究应用

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Used in the production of advanced materials and polymers.

作用机制

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is primarily related to its ability to participate in cross-coupling reactions. The boronic ester group can form a complex with a palladium catalyst, which then undergoes oxidative addition with an aryl halide. This is followed by transmetalation and reductive elimination steps, resulting in the formation of a new carbon-carbon bond .

相似化合物的比较

Chemical Identity :

- IUPAC Name : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

- Molecular Formula: C₁₄H₁₈BNO₃

- Molecular Weight : 259.114 g/mol

- CAS Number : 837392-64-0

- Synonyms: 2-Oxoindoline-5-boronic acid pinacol ester, 1,3-Dihydroindol-2-one-5-boronic acid pinacol ester .

Key Features: This compound is a boronate ester derivative of indolin-2-one, where the boronic acid is stabilized by the pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Its structure combines the planar aromatic indolinone core with a reactive boronate moiety, making it valuable in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis .

Comparison with Structural Analogs

Structural Analogues and Positional Isomers

Key Observations :

- Positional Isomerism : The 5- vs. 6-substitution on indolin-2-one alters electronic distribution, affecting reactivity in cross-coupling reactions. The 5-position (target compound) may offer enhanced conjugation, improving catalytic efficiency .

- Isoindolin-1-one (CAS 1004294-80-7) shifts the lactam group, modifying hydrogen-bonding capacity .

Chemical and Physical Properties

Commercial Availability and Cost

生物活性

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound features a boron-containing dioxaborolane moiety attached to an indolin-2-one structure. The presence of the boron atom is significant as it can influence the compound's reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₅BNO₃ |

| Molecular Weight | 233.08 g/mol |

| CAS Number | 1033752-94-1 |

| Appearance | Off-white solid |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Regulation : Preliminary studies suggest that this compound may induce cell cycle arrest in cancer cells. This effect is often associated with apoptosis induction.

- Tubulin Polymerization Inhibition : Similar compounds have shown the ability to inhibit tubulin polymerization, which is crucial for cell division. This mechanism is particularly relevant in cancer therapeutics.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that boron-containing compounds can increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis.

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various indolin derivatives on multiple cancer cell lines. The results indicated that compounds similar to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) exhibited significant growth inhibition with IC₅₀ values in the low micromolar range. For instance:

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| 5-(Dioxaborolan) | 0.56 | HL-60 (Leukemia) |

| CA-4 | 1.0 | HL-60 |

This data suggests that the presence of the dioxaborolane moiety enhances the antiproliferative activity compared to standard treatments.

In another investigation focusing on apoptosis induction in A549 lung cancer cells treated with related compounds:

- Caspase Activation : The study reported a significant increase in caspase-3 activation (1.5 to 3-fold) when treated with concentrations between 50 and 100 nM.

- Nuclear Condensation : Cells treated with these compounds displayed pronounced nuclear condensation indicative of apoptosis.

Summary of Biological Activities

The compound exhibits promising biological activities that can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antiproliferative | Significant growth inhibition in cancer cells |

| Apoptosis Induction | Increased caspase activation and nuclear changes |

| Tubulin Inhibition | Potential interference with microtubule dynamics |

常见问题

Q. Optimization Considerations :

- Catalyst Loading : Reduce Pd catalyst to 1–2 mol% to minimize cost and byproducts.

- Solvent Choice : Use degassed THF or DMF for moisture-sensitive reactions.

- Yield Improvement : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) and purify via column chromatography (silica gel, gradient elution) .

How is this compound characterized structurally, and what analytical techniques are critical?

Basic Research Question

Structural confirmation requires multi-technique analysis:

- NMR Spectroscopy :

- X-ray Crystallography : Resolves boronate ester geometry and confirms indolin-2-one tautomerism (e.g., lactam vs. enol forms) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 299.2) validates molecular weight .

What are the key applications of this compound in cross-coupling reactions, and how do competing pathways affect yield?

Advanced Research Question

The boronate ester enables Suzuki-Miyaura couplings for biaryl synthesis in drug discovery. Challenges include:

- Competing Protodeboronation : Minimized by using anhydrous conditions and aryl halide partners with electron-withdrawing groups .

- Byproduct Formation : Trace Pd residues can catalyze homocoupling; add EDTA in workup to chelate metals .

- Reactivity Data : Reported yields vary (60–85%) depending on substrate electronic effects (e.g., electron-deficient partners react faster) .

How can researchers assess the biological activity of derivatives synthesized from this compound?

Advanced Research Question

Derivatives (e.g., hydrazones, metal complexes) are screened for bioactivity via:

- Cytotoxicity Assays : MTT tests on cancer cell lines (IC₅₀ values reported for copper complexes in the μM range) .

- Antimicrobial Studies : Disk diffusion assays against Gram-positive/negative bacteria .

- Mechanistic Probes : Fluorescence tagging (boronate ester stability at physiological pH) to track cellular uptake .

How should researchers address stability and reactivity contradictions in literature data?

Advanced Research Question

Discrepancies in boronate ester stability arise from:

- Moisture Sensitivity : Hydrolysis rates differ in DMSO vs. aqueous buffers; use Karl Fischer titration to quantify water content .

- Thermal Decomposition : TGA analysis shows stability up to 150°C; store at –20°C under argon .

- Conflicting Reactivity Reports : Replicate experiments with controlled O₂/moisture levels and compare NMR spectra pre/post reaction .

What methodologies resolve competing reaction pathways in boronate ester functionalization?

Advanced Research Question

Competing pathways (e.g., protodeboronation vs. cross-coupling) are managed by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。